molecular formula C22H20ClNO B5829634 N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide

N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide

Cat. No.: B5829634
M. Wt: 349.9 g/mol
InChI Key: XDMWZIDRWZFRED-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide is a propanamide derivative characterized by a 3,3-diphenyl-substituted propanamide backbone and a 5-chloro-2-methylphenyl group attached to the amide nitrogen. This structural configuration combines lipophilic aromatic groups with a chlorine atom, which is known to enhance metabolic stability and influence bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO/c1-16-12-13-19(23)14-21(16)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWZIDRWZFRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide typically involves the reaction of 5-chloro-2-methylaniline with 3,3-diphenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following compounds are key analogs for comparison:

N-(benzothiazole-2-yl)-3,3-diphenylpropanamide
  • Substituents : Benzothiazole-2-yl group on the amide nitrogen.
  • Key Differences : Replaces the chloro-methylphenyl group with a benzothiazole ring, which may enhance binding to thiazole-sensitive targets (e.g., kinases or proteases).
2-Chloro-N,3-diphenylpropanamide (5d)
  • Substituents : Phenyl group on the amide nitrogen and a chlorine atom at the propanamide’s 2-position.
  • Key Differences : Lacks the methyl group and diphenyl configuration. Synthesized in 31% yield via SOCl2-mediated reaction, with NMR data indicating distinct electronic environments compared to the target compound .
  • Applications : Serves as a synthetic intermediate, highlighting the role of chloro substituents in facilitating reactivity .
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide
  • Substituents : Bromophenyl furyl group at the propanamide’s 3-position.
  • Key Differences : Replaces diphenyl groups with a brominated furan moiety, introducing steric bulk and altered electronic properties. Bromine’s higher electronegativity may affect metabolic stability and target affinity compared to chlorine .
Diphenylpropanamide RORγ Modulators
  • Substituents : Variable groups on the amide nitrogen and propanamide backbone.
  • Key Differences : Optimized for RORγ repression, with lead compounds showing modest pharmacokinetics in mice. The target compound’s chloro-methylphenyl group may enhance potency or solubility relative to these derivatives .
N-(2-chloro-5-nitrophenyl)-3-(phenylmethanesulfonyl)propanamide
  • Substituents : Nitro and sulfonyl groups.
  • Key Differences : Introduces strong electron-withdrawing groups (nitro, sulfonyl), likely increasing acidity and water solubility. Such modifications contrast with the target compound’s lipophilic profile, suggesting divergent therapeutic applications .

Data Table: Structural and Pharmacological Comparison

Compound Name Amide Nitrogen Substituent Propanamide Backbone Key Functional Groups Biological Activity Reference
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide 5-chloro-2-methylphenyl 3,3-diphenyl Cl, CH3 Potential RORγ modulation
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole-2-yl 3,3-diphenyl Benzothiazole Patent applications
2-Chloro-N,3-diphenylpropanamide (5d) Phenyl 2-Cl, 3-phenyl Cl Synthetic intermediate
3-(5-(4-Bromophenyl)-2-furyl)-... 3-chloro-2-methylphenyl 3-(4-Br-furyl) Br, furan Antifungal (inferred)
Diphenylpropanamide RORγ modulators Variable Variable Variable RORγ repression, in vivo use

Research Findings and Implications

  • Role of Chlorine : The "Magic Chloro" concept () underscores chlorine’s ability to improve metabolic stability and binding affinity. In the target compound, the 5-chloro group may reduce oxidative metabolism, enhancing bioavailability .
  • Synthetic Accessibility : Analog 5d’s 31% yield () highlights challenges in introducing chloro substituents, suggesting the target compound’s synthesis may require optimized conditions for scalability .
  • Biological Targets : and imply that diphenylpropanamides are versatile scaffolds for nuclear receptor modulation. The target compound’s substituents may position it as a selective RORγ or enzyme inhibitor, warranting further mechanistic studies .

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